molecular formula C13H18N2O2 B030515 Ethyl 4-(piperazin-1-yl)benzoate CAS No. 80518-57-6

Ethyl 4-(piperazin-1-yl)benzoate

Número de catálogo B030515
Número CAS: 80518-57-6
Peso molecular: 234.29 g/mol
Clave InChI: OQEHTFFLOHTFSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(piperazin-1-yl)benzoate is a chemical compound with the empirical formula C13H18N2O2 . It has a molecular weight of 234.29 . The compound is solid in form .


Synthesis Analysis

The synthesis of Ethyl 4-(piperazin-1-yl)benzoate involves several steps. In one method, a mixture of piperazine, ethyl-4-fluorobenzoate, and K2CO3 in DMSO is stirred at 120°C for 6 hours. The mixture is then diluted with ethyl acetate, washed with water, and the combined extracts are dried and evaporated to obtain the compound .


Molecular Structure Analysis

The SMILES string representation of Ethyl 4-(piperazin-1-yl)benzoate is O=C(C1=CC=C(N2CCNCC2)C=C1)OCC . The InChI representation is 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(piperazin-1-yl)benzoate are complex and varied. For instance, one synthesis route involves the reaction of piperazine with ethyl-4-fluorobenzoate in the presence of K2CO3 in DMSO at 120°C .


Physical And Chemical Properties Analysis

Ethyl 4-(piperazin-1-yl)benzoate is a solid compound . Its molecular weight is 234.29 . The compound’s empirical formula is C13H18N2O2 .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 4-(piperazin-1-yl)benzoate is a chemical compound with the empirical formula C13H18N2O2 . It serves as a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .

Biological Activity Evaluation

In a study, Ethyl 4-(piperazin-1-yl)benzoate was used as a lead compound to design benzoate compounds. The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

Local Anesthetics

The results of biological activity experiments showed that Ethyl 4-(piperazin-1-yl)benzoate had a good local anesthetic effect . Local anesthetics act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses .

Antifungal Activity

Some compounds derived from Ethyl 4-(piperazin-1-yl)benzoate have been tested for antifungal activity. However, the results reveal that these compounds have no antifungal activity against certain strains .

Antitumor Activity

Piperazine derived compounds, including Ethyl 4-(piperazin-1-yl)benzoate, have been applied in a number of different therapeutic areas, including antitumor .

Antidepressant Activity

Piperazine derived compounds, including Ethyl 4-(piperazin-1-yl)benzoate, have been used in the treatment of depression .

Antiviral Activity

Piperazine derived compounds, including Ethyl 4-(piperazin-1-yl)benzoate, have been used in the treatment of viral infections .

DNA Damage Response

It was observed that compounds derived from Ethyl 4-(piperazin-1-yl)benzoate increased phosphorylation of H2AX in MCF-7 cells, which is a marker of DNA damage response .

Safety And Hazards

Ethyl 4-(piperazin-1-yl)benzoate is classified as Acute Tox. 4 Oral according to the GHS classification system . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

ethyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHTFFLOHTFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375604
Record name ethyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(piperazin-1-yl)benzoate

CAS RN

80518-57-6
Record name ethyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80518-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-bromobenzoic acid (25 g) and ethanol (1000 mL) was added conc.sulfuric acid (20 g) drop wise. The reaction mixture was heated at 85° C. overnight. The reaction was cooled and ethanol was removed by distillation and the reaction mixture quenched with water and extracted with ethyl acetate. The extract was washed with 10% sodium bicarbonate, water, brine and then concentrated to yield the crude ester. 4-bromoethyl benzoate (10.0 g, 0.0437 mol) was taken into 250 mL of dry DMF, piperazine (37 g, 0.437 mol) was added, followed by 30 g (0.2185 mol) of dry potassium carbonate, 1.0 g of TBAI and 1.5 g of potassium iodide. The reaction mixture was heated at 135° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The extracts were washed with water, then brine and then concentrated to yield 4-Piperazin-1-yl-benzoic acid ethyl ester as an off-white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-bromoethyl benzoate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six
Name
Quantity
1 g
Type
catalyst
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 4-[4-(tert-butyloxycarbonyl)-1-piperazinyl]benzoate (240 mg, 0.718 mmol) in CH2Cl2 (5 mL) was added TFA (5 mL), and the resulting mixture was stirred for 3 hr. The mixture was concentrated in vacuo and the residue was made basic by the addition of sat. NaHCO3, followed by extraction with CHCl3 (2×100 mL). The combined extracts were dried over Na2CO3 and evaporated to give 168 mg ethyl 4-(1-piperazinyl)benzoate (100%) as a yellow oil. 1H-NMR (CDCl3) δ 1.37 (3 H, t, J=7.3 Hz), 3.03 (4 H, t, J=4.9 Hz), 3.29 (4 H, t, J=4.9 Hz), 4.33 (2 H, q, J=7.3 Hz), 6.87 (2 H, dt, J=8.8, 2.4 Hz), 7.91–7.94 (2 H, m).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred mixture of bis-(2-chloroethyl)amine hydrochloride (5.35 g, 30.00 mmol), 4-aminobenzoic acid ethyl ester (4.13 g, 25.00 mmol), and potassium carbonate (4.40 g, 32.00 mmol) in chlorobenzene (200 mL) was refluxed for 30 hours. After cooling to ambient temperature the mixture was filtered and the filtrate was concentrated in vacuo to dryness to provide 4.27 g (73% yield) of 4-piperazin-1-yl-benzoic acid ethyl ester.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of piperazine (129.2 g), ethyl-4-fluorobenzoate (84 g), and K2CO3 (103.65 g) in DMSO (200 mL) at 120° C. was stirred for 6 hours, poured into water, stirred for 30 minutes, and filtered.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
103.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(piperazin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(piperazin-1-yl)benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.